molecular formula C10H13BrCl2N2 B2639629 1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride CAS No. 2490431-92-8

1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride

Cat. No.: B2639629
CAS No.: 2490431-92-8
M. Wt: 312.03
InChI Key: ADZJTSVFRVGVBD-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound features a bromopyridine moiety and a bicyclo[3.1.0]hexane scaffold, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)-3-azabicyclo[31One common synthetic route involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the bicyclic core, which can then be further functionalized to introduce the bromopyridine group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in changes to its chemical structure and properties.

    Cycloaddition Reactions: The bicyclic core can participate in cycloaddition reactions, forming new ring structures.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: It can be used in the study of biological systems, including the investigation of enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties, such as high stability and specific reactivity.

Comparison with Similar Compounds

Similar compounds to 1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride include other bicyclic structures, such as:

The uniqueness of 1-(5-Bromopyridin-2-yl)-3-azabicyclo[31

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.2ClH/c11-8-1-2-9(13-5-8)10-3-7(10)4-12-6-10;;/h1-2,5,7,12H,3-4,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZJTSVFRVGVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=NC=C(C=C3)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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